molecular formula C4H10NO5P B1218577 Fosmidomycin CAS No. 66508-53-0

Fosmidomycin

Cat. No. B1218577
Key on ui cas rn: 66508-53-0
M. Wt: 183.10 g/mol
InChI Key: GJXWDTUCERCKIX-UHFFFAOYSA-N
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Patent
US04206156

Procedure details

An oily 3-(N-formyl-N-hydroxyamino)propylphosphonic acid (12.05 g.), which was prepared by the reaction of 3-(N-hydroxyamino)propylphosphonic acid (15.5 g.), acetic anhydride (12.3 g.) and formic acid (9.8 ml.) conducted in substantially the same manner as that of Example (31), was dissolved in water (80 ml.) and treated with magnesium hydroxide (5.83 g.) for 15 minutes under ice-cooling with stirring.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step One
Quantity
5.83 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][NH:2][CH2:3][CH2:4][CH2:5][P:6](=[O:9])([OH:8])[OH:7].[C:10](OC(=O)C)(=[O:12])C.C(O)=O.[OH-].[Mg+2].[OH-]>O>[CH:10]([N:2]([CH2:3][CH2:4][CH2:5][P:6](=[O:8])([OH:7])[OH:9])[OH:1])=[O:12] |f:3.4.5|

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
ONCCCP(O)(O)=O
Name
Quantity
12.3 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
9.8 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
5.83 g
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling

Outcomes

Product
Name
Type
product
Smiles
C(=O)N(O)CCCP(O)(O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.05 g
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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